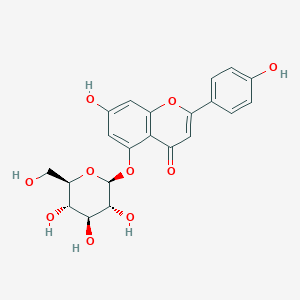

Salipurpin

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPMFULXUJZHFG-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacokinetic and Pharmacodynamic Considerations for Apigenin 5 O Beta D Glucopyranoside and Its Derivatives

Absorption, Distribution, Metabolism, and Elimination (ADME) Profiles

The journey of Apigenin (B1666066) 5-O-beta-D-glucopyranoside through the body is a complex process governed by its chemical structure and interactions with various physiological systems. Its absorption, distribution, metabolism, and eventual elimination (ADME) are critical determinants of its potential biological effects.

Role of Glycosylation in Oral Bioavailability

Apigenin, in its natural form, is often found as a glycoside, meaning it is attached to a sugar molecule. This glycosylation, as seen in Apigenin 5-O-beta-D-glucopyranoside, plays a pivotal role in its oral bioavailability. caldic.combohrium.com Generally, the glycosidic form enhances the compound's solubility and stability. researchgate.net However, this attachment of a sugar moiety can also influence how it is absorbed in the gastrointestinal tract. frontiersin.org

Studies have shown that the type of sugar and the point of attachment to the apigenin molecule can significantly impact its absorption. localizer.co For instance, some apigenin glycosides may be absorbed more readily than the aglycone (the non-sugar part) itself. caldic.com The bioavailability of apigenin is highly dependent on the food matrix in which it is consumed. researchgate.net

Intestinal Absorption and Deglycosylation by Enzymes and Gut Microbiota

For Apigenin 5-O-beta-D-glucopyranoside to be absorbed into the bloodstream, it must first be broken down into its aglycone form, apigenin. This process, known as deglycosylation, is a crucial step. caldic.comnih.gov It is primarily carried out by enzymes in the small intestine, such as epithelial β-glucosidases, and by the gut microbiota. frontiersin.orgnih.govnih.gov

The absorption of apigenin can occur throughout the gastrointestinal tract, from the stomach to the colon. caldic.comresearchgate.net In the upper parts of the intestine, like the duodenum and jejunum, absorption is thought to involve both passive diffusion and active, carrier-mediated transport. frontiersin.orgnih.gov In the lower parts, such as the ileum and colon, passive transport is the predominant mechanism. frontiersin.orgnih.gov

The gut microbiota plays a significant role in metabolizing apigenin glycosides that are not absorbed in the small intestine. nih.gov Bacteria like Eubacterium ramulus and Bacteroides distasonis are known to be essential in converting these glycosides into the absorbable apigenin aglycone. nih.gov

Systemic Circulation and Tissue Distribution

Once absorbed, apigenin enters the systemic circulation. However, its bioavailability is generally considered low due to extensive metabolism. nih.gov In the bloodstream and tissues, apigenin is primarily found not in its free form, but as glucuronide and sulfate (B86663) conjugates, or as its metabolite, luteolin (B72000). nih.gov

Studies in animals have shown that after administration, apigenin distributes to various tissues, including the liver, kidneys, and small intestinal mucosa. nih.gov In humans, after consuming parsley rich in apigenin, the flavonoid has been detected in the blood, with peak concentrations reached several hours after consumption. nih.govfrontiersin.org The concentration of apigenin in tissues is influenced by the expression of lipoprotein receptors and cholesterol carriers. frontiersin.org

Metabolic Pathways and Excretion

Apigenin undergoes extensive metabolism, primarily in the liver and intestines. frontiersin.orgnih.gov This involves two main phases of biotransformation. Phase I metabolism is carried out by cytochrome P450 (CYP) enzymes, which can hydroxylate apigenin to form metabolites like luteolin. frontiersin.orgnih.gov

Phase II metabolism involves conjugation reactions, mainly glucuronidation and sulfation, which are the primary metabolic pathways for apigenin. nih.govnih.gov These reactions make the compound more water-soluble, facilitating its excretion from the body. frontiersin.org The enzymes responsible for glucuronidation are UDP-glucuronosyltransferases (UGTs), with UGT1A1 being particularly important. nih.govnih.gov

Apigenin and its metabolites are excreted from the body through both urine and feces. caldic.comnih.gov Studies in rats have shown that a significant portion of orally administered apigenin is recovered in the urine and feces over several days. nih.gov The elimination half-life of apigenin has been reported to be relatively long, suggesting potential for accumulation in the body. nih.gov

Drug Interaction Mechanisms

Apigenin has the potential to interact with other drugs by modulating the activity of key metabolic enzymes. This is a crucial consideration for its use, as it could affect the efficacy and safety of co-administered medications.

Modulation of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP3A4, CYP2C9)

Apigenin has been shown to inhibit several cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs. frontiersin.orgmdpi.com

CYP1A1 and CYP1A2: Apigenin is a potent inhibitor of CYP1A1 and CYP1A2. frontiersin.org It can also be metabolized by these enzymes. nih.gov The inhibition of CYP1A2 by apigenin is reported to be reversible. nih.govresearchgate.net

CYP3A4: This is one of the most important drug-metabolizing enzymes in humans. Apigenin has been identified as a reversible inhibitor of CYP3A4. mdpi.comnih.gov This means it can compete with other drugs for metabolism by this enzyme, potentially leading to increased plasma levels and toxicity of those drugs. frontiersin.orgmdpi.com

CYP2C9: Apigenin is also a potent inhibitor of CYP2C9. frontiersin.orgnih.gov Studies have shown that it can competitively inhibit the activity of this enzyme. nih.gov This interaction is significant as many clinically important drugs are metabolized by CYP2C9.

The inhibitory effects of apigenin on these enzymes are important to consider, as they can lead to clinically significant drug-drug interactions. frontiersin.org

Interaction with Drug Transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein)

Apigenin 5-O-beta-D-glucopyranoside, like other flavonoid glycosides, is subject to metabolic processes in the body that influence its interaction with drug transporters. In nature, apigenin is predominantly found in a glycosylated form. nih.gov Following administration, apigenin glycosides may be hydrolyzed to their aglycone form, apigenin. caldic.com This metabolic conversion is a critical step, as it is the aglycone, apigenin, that exhibits significant interactions with key drug transporters, thereby influencing the absorption, distribution, metabolism, and elimination (ADME) of various therapeutic agents. mdpi.com

Apigenin has been identified as a potent inhibitor of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP). mdpi.commdpi.com These efflux pumps are located in strategic tissues, such as the intestines, blood-brain barrier, liver, and kidneys, where they actively transport a wide range of substances out of cells, playing a protective role. nih.govmedsafe.govt.nz By inhibiting these transporters, apigenin can alter the pharmacokinetics of drugs that are substrates for P-gp and BCRP, potentially leading to drug-drug interactions. mdpi.comnih.gov

In preclinical studies, the inhibitory effect of apigenin on these transporters has been demonstrated to increase the bioavailability and cellular accumulation of co-administered drugs. For instance, in adriamycin-resistant breast cancer cells (MCF-7/ADR), which overexpress P-gp, apigenin was shown to downregulate the expression of this transporter. nih.gov This led to a reversal of drug efflux, as evidenced by the accumulation of rhodamine 123 (a P-gp substrate). nih.gov Furthermore, apigenin inhibited not only P-gp but also BCRP, leading to increased cellular uptake of adriamycin in multidrug-resistant cells. nih.gov

The interaction of apigenin with P-gp has been shown to significantly affect the pharmacokinetics of paclitaxel (B517696) in rats. When paclitaxel was co-administered with apigenin, a dose-dependent increase in the plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of paclitaxel was observed. nih.gov This effect is attributed to the inhibition of P-gp and potentially the CYP3A4 enzyme by apigenin, which increases the absorption of paclitaxel. nih.gov These findings suggest that the consumption of Apigenin 5-O-beta-D-glucopyranoside could lead to clinically relevant interactions with drugs that are P-gp substrates.

| Transporter | Effect of Apigenin (Metabolite) | Model System | Observed Outcome | Reference |

|---|---|---|---|---|

| P-glycoprotein (P-gp/MDR1) | Inhibition/Downregulation | Adriamycin-resistant breast cancer cells (MCF-7/ADR) | Reduced mRNA expression of MDR1, decreased P-gp protein expression, increased accumulation of rhodamine 123. | nih.gov |

| P-glycoprotein (P-gp) | Inhibition | Rats (in vivo) | Increased Cmax and AUC of orally administered paclitaxel. | nih.gov |

| Breast Cancer Resistance Protein (BCRP) | Inhibition | Multidrug-resistant cells | Increased cellular uptake of adriamycin. | nih.gov |

| Organic Anion Transporter 1 (OAT1) | Inhibition | Not specified | Dose-dependent inhibition of OAT1 activity (in context of adefovir). | nih.gov |

Methodologies for Pharmacokinetic Analysis in Preclinical Models

The preclinical pharmacokinetic analysis of Apigenin 5-O-beta-D-glucopyranoside and its derivatives involves a combination of in vivo and in vitro models, coupled with advanced analytical techniques to accurately quantify the compound and its metabolites in biological matrices.

In Vivo Models: Preclinical pharmacokinetic studies frequently utilize rat models to investigate the ADME properties of apigenin and its glycosides. caldic.comelsevierpure.com After oral or intravenous administration, serial blood samples are collected to determine key pharmacokinetic parameters such as Cmax, AUC, and half-life (t1/2). nih.govelsevierpure.com These studies have shown that apigenin itself has very low oral bioavailability, which is partly attributed to poor stability in the gastrointestinal lumen and an extensive intestinal first-pass effect. elsevierpure.com Interestingly, the systemic exposure to apigenin was significantly higher after the oral administration of its metabolite, apigenin-7-O-glucuronide, suggesting the potential of glucuronides as natural prodrugs. elsevierpure.com

In Vitro Models:

Caco-2 Cell Line: This human colon adenocarcinoma cell line is widely used as an in vitro model to predict intestinal drug absorption. Studies have shown that the permeability of the aglycone, apigenin, is significantly higher than that of its glycosides, like apigenin-7-O-glucoside, in Caco-2 cells. caldic.com This model helps in understanding the transport mechanisms across the intestinal epithelium, indicating that apigenin is transported by both passive and active carrier-mediated mechanisms. caldic.com

Hepatic and Intestinal S9 Fractions: To study the metabolic stability, compounds are incubated with S9 fractions, which contain a rich mixture of metabolic enzymes. Both apigenin and its metabolite apigenin-7-O-glucuronide were found to be significantly metabolized in both liver and intestinal S9 fractions in rats. elsevierpure.com This methodology helps to identify the primary sites of metabolism and pre-systemic elimination. elsevierpure.com

Non-everted Intestinal Sac Model: This ex vivo technique is used to evaluate intestinal absorption. Studies using this model have demonstrated that the absorption of drugs like paclitaxel is increased in the presence of apigenin, confirming its role as an inhibitor of intestinal efflux transporters. nih.gov

Analytical Techniques: A simple, sensitive, and reliable analytical method is crucial for the simultaneous quantification of the parent compound and its metabolites.

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a cornerstone technique for pharmacokinetic analysis due to its high sensitivity, selectivity, and speed. A UPLC-MS/MS method was developed and validated for the simultaneous quantification of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rat plasma and various tissue homogenates. elsevierpure.com

HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): This method is also employed for the quantification of flavonoid glycosides in biological samples and for quality control of herbal extracts. nih.gov

| Methodology | Model/System | Purpose | Key Findings/Application | Reference |

|---|---|---|---|---|

| In Vivo Pharmacokinetic Study | Rat Model | Determine oral bioavailability, Cmax, AUC, metabolism. | Revealed low oral bioavailability of apigenin due to extensive intestinal first-pass effect. | elsevierpure.com |

| Caco-2 Cell Permeability Assay | Human Colon Adenocarcinoma Cells | Predict intestinal absorption and transport mechanisms. | Apigenin aglycone shows higher permeability than its glycosides. | caldic.com |

| Metabolic Stability Assay | Rat Hepatic and Intestinal S9 Fractions | Evaluate metabolic stability and sites of metabolism. | Apigenin and its glucuronide are extensively metabolized in both liver and intestine. | elsevierpure.com |

| Non-everted Intestinal Sac Model | Rat Intestine | Assess ex vivo intestinal absorption and transporter inhibition. | Confirmed increased absorption of P-gp substrates in the presence of apigenin. | nih.gov |

| UPLC-MS/MS | Biological Matrices (Plasma, Tissue) | Simultaneous quantification of parent compound and metabolites. | Developed for sensitive analysis of apigenin and apigenin-7-O-glucuronide. | elsevierpure.com |

Preclinical Research on Therapeutic Potential of Apigenin 5 O Beta D Glucopyranoside

In vitro Efficacy Studies Across Disease Models

Laboratory-based studies using cell cultures have provided foundational insights into the bioactivity of Apigenin (B1666066) 5-O-beta-D-glucopyranoside and its aglycone form, apigenin. These in vitro investigations have demonstrated the compound's potential to modulate key cellular processes implicated in various diseases.

In the context of cancer, research has shown that apigenin can inhibit the growth of various cancer cell lines. For instance, it has been observed to induce apoptosis (programmed cell death) and cell cycle arrest in malignant mesothelioma and cervical cancer cells. frontiersin.org The anticancer effects are often attributed to its ability to interfere with critical signaling pathways that promote tumor growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways. nih.govmdpi.com Furthermore, apigenin has been shown to suppress the nuclear translocation of NF-κB, a protein complex that plays a key role in inflammation and cancer progression. frontiersin.orgmdpi.com

The anti-inflammatory properties of apigenin have also been a significant focus of in vitro research. Studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages and airway epithelial cells. mdpi.comnih.govresearchgate.net This is often achieved by inhibiting the NF-κB signaling pathway. mdpi.com Additionally, apigenin has been shown to suppress the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation. mdpi.comnih.gov

Regarding metabolic diseases, in vitro models have suggested that apigenin can improve cellular responses to insulin (B600854) and regulate lipid metabolism. For example, it has been shown to enhance glucose uptake in cells and modulate the expression of genes involved in glucose and lipid homeostasis. nih.gov Research indicates that apigenin can act as an agonist for PPARγ, a nuclear receptor that plays a crucial role in regulating adipogenesis and insulin sensitivity. mdpi.com

Neuroprotective effects have also been observed in vitro. Studies using neuronal cell models have shown that apigenin can protect neurons from inflammatory damage and oxidative stress, which are contributing factors to neurodegenerative diseases like Alzheimer's. mdpi.com

Below is an interactive data table summarizing key in vitro findings:

| Disease Model | Cell Line(s) | Key Findings | Reported Mechanisms of Action |

| Cancer | Malignant Mesothelioma, Cervical Cancer (HeLa), Colon Cancer (HCT116), Hepatocellular Carcinoma (HepG2) | Inhibited cell proliferation, induced apoptosis and autophagy. frontiersin.orgnih.govmdpi.com | Modulation of PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways. frontiersin.orgnih.govmdpi.com |

| Inflammation | RAW 264.7 (macrophages), Airway epithelial cells | Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). mdpi.comnih.gov | Inhibition of NF-κB signaling, suppression of COX-2 and iNOS activity. mdpi.comnih.gov |

| Metabolic Disorders | Huh7 (liver cells), L6 (muscle cells) | Improved glucose uptake, regulated lipid metabolism. nih.gov | Activation of AMPK signaling, agonism of PPARγ. nih.govmdpi.com |

| Neurodegeneration | Neuronal cell cultures | Protected neurons from inflammatory damage and oxidative stress. mdpi.com | Preservation of neuron and astrocyte integrity. mdpi.com |

In vivo Animal Model Studies for Disease Intervention

Building upon in vitro evidence, numerous studies using animal models have further substantiated the therapeutic potential of Apigenin 5-O-beta-D-glucopyranoside and its aglycone, apigenin, in various disease contexts. These in vivo investigations provide a more complex biological system to assess the compound's efficacy.

In the realm of neurodegenerative diseases , animal models of Alzheimer's disease have shown that apigenin treatment can lead to improvements in memory and learning deficits. nih.gov These beneficial effects are associated with a reduction in amyloid-beta plaque deposition, a hallmark of Alzheimer's pathology. nih.gov Furthermore, apigenin has been found to restore the ERK/CREB/BDNF signaling pathway, which is crucial for memory formation and is often impaired in neurodegenerative conditions. nih.gov In models of lipopolysaccharide (LPS)-induced neuroinflammation, apigenin demonstrated antidepressant-like effects and attenuated the production of pro-inflammatory cytokines in the brain. nih.gov

For inflammatory conditions , apigenin has demonstrated significant anti-inflammatory effects in various animal models. In mice with LPS-induced endotoxemia, a model for sepsis, apigenin treatment improved survival rates, restored normal cardiac function, and reduced lung inflammation. semanticscholar.org It achieved this, in part, by decreasing the infiltration of inflammatory cells and the accumulation of chemotactic factors in the lungs. semanticscholar.org In models of allergic asthma, apigenin reduced airway hyperresponsiveness and inflammation. mdpi.com

With respect to metabolic diseases , studies in diabetic animal models have shown that apigenin can effectively lower blood glucose levels, improve glucose tolerance, and reduce insulin resistance. researchgate.netnih.gov It has also been shown to have a positive impact on lipid profiles, reducing elevated levels of cholesterol and triglycerides. nih.gov The mechanisms underlying these effects in vivo include the modulation of glucose and lipid metabolism and the reduction of oxidative stress. nih.govnih.gov

In cancer research, in vivo studies have provided evidence for the anti-tumor effects of apigenin. In a mouse model of malignant mesothelioma, intratumoral administration of apigenin was shown to inhibit tumor growth. frontiersin.org Similarly, in prostate cancer models, apigenin has been found to suppress tumor progression by targeting signaling pathways such as PI3K/Akt/FoxO and β-catenin. nih.gov

An interactive data table summarizing key in vivo findings is presented below:

| Disease Model | Animal Model | Key Findings | Reported Mechanisms of Action |

| Neurodegenerative | Mouse models of Alzheimer's disease, LPS-induced depression | Improved memory and learning, reduced amyloid-beta plaques, antidepressant-like effects. nih.gov | Restoration of ERK/CREB/BDNF pathway, suppression of pro-inflammatory cytokines. nih.gov |

| Inflammatory | Mouse model of sepsis (LPS-induced endotoxemia), mouse model of asthma | Increased survival, restored cardiac function, reduced lung inflammation and airway hyperresponsiveness. mdpi.comsemanticscholar.org | Reduced inflammatory cell infiltration, decreased chemotactic factors. semanticscholar.org |

| Metabolic | Diabetic rat and mouse models | Lowered blood glucose, improved insulin sensitivity, reduced cholesterol and triglycerides. nih.govresearchgate.netnih.gov | Modulation of glucose and lipid metabolism, reduction of oxidative stress. nih.govnih.gov |

| Cancer | Mouse model of malignant mesothelioma, mouse model of prostate cancer | Inhibited tumor growth. frontiersin.org | Targeting of PI3K/Akt/FoxO and β-catenin signaling pathways. nih.gov |

Investigation of Synergistic Effects with Established Therapeutic Agents

A promising area of preclinical research involves investigating the synergistic effects of apigenin, the aglycone of Apigenin 5-O-beta-D-glucopyranoside, when used in combination with established therapeutic agents, particularly in the context of cancer therapy. The rationale behind this approach is that apigenin may enhance the efficacy of conventional drugs, potentially allowing for lower doses and reducing the risk of side effects. researchgate.netnih.gov

Several studies have demonstrated that apigenin can act synergistically with chemotherapeutic drugs. For example, in human colon adenocarcinoma cells, apigenin has been shown to enhance the apoptotic effects of 5-fluorouracil (B62378) (5-FU). nih.gov In cisplatin-resistant colorectal carcinoma cells, apigenin was found to induce autophagy, a cellular process that can contribute to cell death. nih.gov

Furthermore, research on hepatocellular carcinoma cells has revealed that apigenin can enhance the effectiveness of doxorubicin, likely by down-regulating the PI3K/Akt signaling pathway, which is often implicated in chemotherapy resistance. nih.gov In another study, the combination of apigenin with sorafenib, a targeted therapy drug, resulted in a statistically significant reduction in the viability and migration of HepG2 human liver cancer cells. mdpi.comdntb.gov.ua

The potential for synergistic interactions extends beyond chemotherapy. In the context of immunotherapy for cancer, one study found that apigenin, when combined with a DNA vaccine, led to a higher frequency of cancer-specific CD8+ T cells, resulting in potent therapeutic anti-tumor effects. nih.gov This suggests that apigenin may not only directly impact cancer cells but also modulate the immune response to enhance the efficacy of immunotherapies. frontiersin.org

The table below provides a summary of key findings on the synergistic effects of apigenin.

| Therapeutic Agent | Cancer Model | Observed Synergistic Effect | Proposed Mechanism |

| 5-Fluorouracil (5-FU) | Colon Adenocarcinoma Cells | Enhanced induction of apoptosis. nih.gov | Not explicitly detailed in the provided search results. |

| Cisplatin | Cisplatin-Resistant Colorectal Carcinoma Cells | Induction of autophagy. nih.gov | Not explicitly detailed in the provided search results. |

| Doxorubicin | Chemotherapy-Resistant Hepatocarcinoma Cells | Enhanced therapeutic effect. nih.gov | Down-regulation of the PI3K/Akt pathway. nih.gov |

| Sorafenib | HepG2 Human Liver Cancer Cells | Reduced tumor cell viability and migration. mdpi.comdntb.gov.ua | Not explicitly detailed in the provided search results. |

| E7-HSP70 DNA Vaccine | Mouse model of cancer | Potent therapeutic anti-tumor effects. nih.gov | Increased frequency of primary and memory E7-specific CD8+ T cells. nih.gov |

Advanced Analytical Methodologies for Apigenin 5 O Beta D Glucopyranoside Research

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Apigenin (B1666066) 5-O-beta-D-glucopyranoside and its isomers, such as Apigenin-7-O-glucoside. The method's robustness allows for reliable separation and detection, typically using UV-Visible detectors set at the compound's maximum absorption wavelength.

A validated HPLC method for the quantitative measurement of Apigenin-7-O-β-D-glucoside in rat plasma utilized a C18 column with UV detection at 335 nm. nih.gov The mobile phase consisted of a 1:1 (v/v) mixture of methanol (B129727) and 0.2% phosphoric acid, which allowed for a clear separation of the analyte. nih.gov Similarly, for the analysis of Apigenin and Luteolin (B72000) in commercial formulations, a method was developed using a Hibar Lichrospher C8 column with a mobile phase of methanol and 0.5% trifluoroacetic acid (80:20, v/v) and detection at 269 nm. researchgate.net

For chamomile preparations, a Reverse-Phase HPLC (RP-HPLC) method was validated for Apigenin-7-glucoside using a C18 column. The separation was achieved under isocratic conditions in less than 7.5 minutes. researchgate.netnih.gov The mobile phase was a pH 2.8 phosphate (B84403) buffer (50 mmol L⁻¹) containing 50% acetonitrile. researchgate.net These methods demonstrate the versatility of HPLC in quantifying apigenin glycosides across different sample types.

Interactive Data Table: HPLC Parameters for Apigenin Glycoside Analysis

| Analyte | Column | Mobile Phase | Detection Wavelength | Application | Reference |

|---|---|---|---|---|---|

| Apigenin-7-O-β-D-glucoside | C18 | Methanol:0.2% Phosphoric Acid (1:1, v/v) | 335 nm | Rat Plasma | nih.gov |

| Apigenin-7-O-glucoside | C18 | pH 2.8 Phosphate Buffer with 50% Acetonitrile | Not Specified | Chamomile Extract | researchgate.net |

| Apigenin & Luteolin | Hibar Lichrospher C8 | Methanol:0.5% Trifluoroacetic Acid (80:20, v/v) | 269 nm | Commercial Formulation | researchgate.net |

Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous acquisition of spectral data across a range of wavelengths, which aids in peak identification and purity assessment.

UHPLC-DAD systems are frequently used for the comprehensive analysis of phenolic compounds in plant extracts. researchgate.netimrpress.com For instance, a UHPLC-DAD method was applied to separate crocetin (B7823005) esters in saffron, demonstrating the system's power in resolving complex mixtures. researchgate.net The separation is typically achieved on a sub-2 µm particle column, such as a Kinetex C18, using a gradient elution. researchgate.net A common mobile phase combination involves a binary gradient of acidified water (often with formic acid) and an organic solvent like methanol or acetonitrile. imrpress.com

In the analysis of Salvia verbenaca extracts, a UHPLC system coupled to both DAD and mass spectrometry detectors was used for structural characterization of bioactive compounds. The separation was performed on a C18 reversed-phase column. imrpress.com While not specifically focused on Apigenin 5-O-beta-D-glucopyranoside, these methodologies are directly applicable for its analysis, allowing for its quantification and tentative identification based on its unique UV spectrum provided by the DAD. mdpi.com The DAD provides spectral information that can help distinguish between different flavonoid glycosides. mdpi.com

Interactive Data Table: UHPLC-DAD System Parameters

| Column Type | Mobile Phase Example | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|

| Kinetex C18 | Acetonitrile/Water Gradient | 0.60 - 1.00 mL/min | DAD (e.g., 440 nm) | Saffron Analysis | researchgate.net |

| Inertsil C18-4 | Methanol/Water Gradient with Formic Acid | 0.4 mL/min | DAD & MS | Plant Extract Profiling | imrpress.com |

| Reversed Phase C18 | Not Specified | Not Specified | DAD | General TCM Analysis | mdpi.com |

Thin-Layer Chromatography (TLC) in Screening and Purification

Thin-Layer Chromatography (TLC) is a valuable technique for the rapid screening and purification of Apigenin 5-O-beta-D-glucopyranoside from crude plant extracts. researchgate.netresearchgate.net Its simplicity, low cost, and ability to process multiple samples simultaneously make it an ideal preliminary analytical tool. semanticscholar.org Both normal-phase (NP-TLC) and reverse-phase (RP-TLC) plates can be employed.

For NP-TLC, silica (B1680970) gel plates are commonly used. A mobile phase of toluene: ethyl acetate: formic acid (6:4:0.3 v/v/v) has been successfully used for the separation of apigenin and luteolin. jocpr.com Another system uses hexane: ethyl acetate: acetic acid (31:14:5, v/v). researchgate.netsemanticscholar.org For the purification of apigenin-7-O-β-D-glycoside, a developing agent of EtOAc-MeOH (5:1) was used. nih.gov

RP-TLC offers an alternative separation mechanism. A mobile phase of 5.5% formic acid in a 50:50 (v/v) mixture of water and methanol has been shown to effectively separate apigenin and luteolin. researchgate.netsemanticscholar.org In this system, apigenin and luteolin were detected with good specificity. researchgate.net

Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm and 366 nm) or by spraying with a visualizing reagent. researchgate.net Common spray reagents include Fast Blue B Salt and 3% FeCl₃-ethanol solution, which react with the phenolic structure of the flavonoid to produce colored spots. researchgate.netnih.gov

Interactive Data Table: TLC Systems for Apigenin Glycoside Analysis

| Plate Type | Mobile Phase / Developing Agent | Visualization Method | Target Compound | Reference |

|---|---|---|---|---|

| Normal Phase (NP-TLC) | Toluene: Ethyl Acetate: Formic Acid (6:4:0.3) | Densitometry at 254 nm | Apigenin & Luteolin | jocpr.com |

| Normal Phase (NP-TLC) | Hexane: Ethyl Acetate: Acetic Acid (31:14:5) | UV light, Fast Blue B Salt | Apigenin & Luteolin | researchgate.netsemanticscholar.org |

| Reverse Phase (RP-TLC) | 5.5% Formic Acid in Water:Methanol (50:50) | Fast Blue B Salt | Apigenin & Luteolin | researchgate.netsemanticscholar.org |

| Polyamide (PA) | EtOAc-MeOH (5:1) | 3% FeCl₃-ethanol solution | Apigenin-7-O-β-D-glycoside | nih.gov |

Method Validation for Quantitative Analysis in Biological Matrices

To ensure the reliability of quantitative data, analytical methods must be rigorously validated, especially when dealing with complex biological matrices like plasma, bile, or formulated products. nih.govnih.gov Validation is performed according to established guidelines and assesses parameters such as linearity, precision, accuracy, recovery, and sensitivity (Limit of Detection and Limit of Quantitation). nih.gov

A validated HPLC method for Apigenin-7-O-β-D-glucoside in rat plasma demonstrated good linearity over a concentration range of 0.06–7.20 μg/mL. nih.gov The intra- and inter-day precision values (expressed as relative standard deviation, RSD) were below 9.97%, indicating high reproducibility. nih.gov For the analysis of apigenin-7-glucoside in chamomile preparations, a method was validated over a range of 24.0–36.0 μg/mL with a correlation coefficient (r) of 0.9994. nih.gov The accuracy was confirmed with recovery values between 98.57% and 100.73%. nih.gov

When analyzing flavonoid glucuronides in challenging matrices like bile and blood, sample preparation is critical. A study on apigenin-7-O-glucuronide used a solid-phase extraction (SPE) procedure to remove over 90% of interfering bile acids. nih.gov The validated LC-MS/MS method showed linearity from 1.56 nM to 4000 nM in blood and 10 nM to 5000 nM in bile, with recoveries greater than 85% and matrix effects under 20%. nih.gov Similarly, a method for quantifying low concentrations of apigenin-7-O-glucuronide in a topical cream utilized liquid-liquid extraction, achieving an average recovery rate of 101.4% with an RSD of 0.20%. mdpi.com

Interactive Data Table: Validation Parameters for Apigenin Glycoside Quantification

| Analyte | Matrix | Method | Linearity Range | Precision (%RSD) | Accuracy/Recovery | Reference |

|---|---|---|---|---|---|---|

| Apigenin-7-O-β-D-glucoside | Rat Plasma | HPLC-UV | 0.06–7.20 µg/mL | < 9.97% (Intra- & Inter-day) | Not specified | nih.gov |

| Apigenin-7-glucoside | Chamomile Cream | RP-HPLC-DAD | 24.0–36.0 µg/mL | < 3.05% | 98.57–100.73% | nih.gov |

| Apigenin-7-O-glucuronide | Blood & Bile | LC-MS/MS | 1.56–4000 nM (Blood) | Not specified | > 85% | nih.gov |

| Apigenin-7-O-glucuronide | Topical Cream | HPLC | 17 µg/mL (Target) | 0.20% | 101.4% | mdpi.com |

Current Research Challenges and Future Perspectives for Apigenin 5 O Beta D Glucopyranoside

Strategies for Enhancing Bioavailability and Pharmacological Efficacy

A significant limitation in the clinical use of Apigenin (B1666066) 5-O-beta-D-glucopyranoside and its aglycone, apigenin, is their low bioavailability, primarily due to poor water solubility and instability. nih.govnih.gov To address these issues, researchers are exploring advanced formulation strategies.

Nanotechnology offers promising solutions to improve the delivery and effectiveness of apigenin and its glycosides. nih.gov Various nanocarriers are being investigated to enhance the solubility and bioavailability of these compounds. researchgate.net

Nanoemulsions: These systems have demonstrated the ability to increase the chemical stability and antioxidant capacity of apigenin. nih.gov

Nanocrystals: This technology has shown to significantly enhance the solubility of apigenin. researchgate.net

Other Nanocarriers: Micelles, polymeric nanoparticles, and lipid nanocapsules are also being successfully utilized to encapsulate apigenin, improving its delivery. researchgate.net

These nanotechnology-based systems can be designed to target specific tissues, potentially reducing side effects and enhancing therapeutic outcomes. nih.gov

Beyond nanotechnology, other novel formulations are being developed to improve the oral delivery and efficacy of apigenin.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS have been shown to significantly improve the dissolution and antioxidant potential of apigenin, making it a promising candidate for nutraceutical development. nih.gov

Microemulsions: These clear, thermodynamically stable dispersion systems can enhance the release and antioxidant activity of apigenin. nih.gov

Inclusion Complexes: Combining microemulsions with inclusion complexes, such as with hydroxypropyl-β-cyclodextrin, has proven to be a successful strategy for increasing apigenin's bioavailability. nih.gov

| Formulation Strategy | Key Advantages | Supporting Evidence |

|---|---|---|

| Nanoemulsions | Increased chemical stability and antioxidant capacity. | Studies have shown higher stability and antioxidant ability compared to standard emulsions. nih.gov |

| Nanocrystals | Several-fold enhancement in solubility. | Research highlights this as a fast-growing and effective technology for solubility enhancement. researchgate.net |

| SNEDDS | Improved dissolution and antioxidant efficacy for oral delivery. | Demonstrated enhanced dissolution and cellular antioxidant activity in Caco-2 cells. nih.gov |

| Microemulsions | Enhanced release and antioxidant activity. | Formulations have shown increased apigenin release and higher antioxidant activity. nih.gov |

Elucidation of Comprehensive Molecular Targets and Signaling Networks

Apigenin 5-O-beta-D-glucopyranoside and its aglycone, apigenin, exert their biological effects by interacting with a multitude of cellular pathways. biosynth.com A deeper understanding of these molecular interactions is crucial for its development as a targeted therapeutic agent.

Research has shown that apigenin can modulate key signaling molecules involved in various diseases. In the context of cancer, apigenin has been documented to influence pathways such as JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin. nih.gov It is believed to suppress cancer progression by targeting these signaling cascades. nih.gov For instance, apigenin has been found to suppress prostate cancer growth by targeting the PI3K/Akt/FoxO-signaling pathway. nih.gov

Furthermore, apigenin exhibits anti-inflammatory properties by preventing the nuclear translocation of NF-κB and reducing the activity of COX-2. nih.gov Its antioxidant effects are partly attributed to the enhancement of antioxidant enzyme expression, such as GSH-synthase, catalase, and SOD. nih.gov Apigenin 5-O-beta-D-glucopyranoside itself has been noted for its antioxidant capacity, scavenging free radicals and protecting cells from oxidative damage. biosynth.com

Exploration of Synergistic Effects with Phytochemicals and Pharmaceuticals

The combination of Apigenin 5-O-beta-D-glucopyranoside or its aglycone with other bioactive compounds presents a promising strategy to enhance therapeutic efficacy.

Studies have indicated that apigenin can work synergistically with other conventional therapeutic agents. nih.gov When used in combination with other drugs, apigenin has the potential to increase their efficacy and improve the response to treatments like chemotherapy. nih.gov For example, co-delivering apigenin with other medicines in nanocarriers is being explored to achieve better therapeutic outcomes. nih.gov

The synergistic potential also extends to other phytochemicals. Combining apigenin with other flavonoids or natural compounds could lead to enhanced biological activity. However, more research is needed to fully understand these interactions and identify the most effective combinations for specific health conditions.

Translational Research Gaps Towards Clinical Applications

Despite the promising preclinical data, significant gaps remain in translating the therapeutic potential of Apigenin 5-O-beta-D-glucopyranoside into clinical applications. researchgate.net

One of the primary challenges is the need for more robust clinical trials to establish efficacy and safety in humans. researchgate.net While apigenin is generally considered safe, high doses may lead to side effects. nih.gov The levels of apigenin glucosides consumed through a regular diet are unlikely to reach therapeutic doses. nih.gov

Furthermore, scalable production of advanced formulations, such as nanoformulations, and the associated regulatory approvals are significant hurdles that need to be addressed for commercialization. nih.gov Comprehensive long-term safety assessments of these novel delivery systems are also crucial for their clinical adoption. nih.gov

Role in Advanced Dietary and Nutraceutical Interventions

Apigenin 5-O-beta-D-glucopyranoside holds considerable promise for use in advanced dietary and nutraceutical interventions aimed at preventing and managing chronic diseases. researchgate.net Its presence in various fruits, vegetables, and medicinal plants makes it an accessible bioactive compound. biosynth.comnih.gov

The development of functional foods and nutraceuticals fortified with Apigenin 5-O-beta-D-glucopyranoside could offer a natural approach to health promotion. However, for a product to be substantiated as a "nutraceutical," it must be supported by clinical data demonstrating its safety, lack of side effects, and proven health benefits. nih.gov

Future research in this area should focus on optimizing the delivery of apigenin from these products to ensure high bioavailability and efficacy. nih.gov Formulations such as tablets, capsules, and nanoformulations are being explored to enhance its utility as a dietary supplement. researchgate.net

Q & A

Q. How is Apigenin 5-O-β-D-glucopyranoside isolated and structurally characterized from plant sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol/ethanol) followed by chromatographic techniques like column chromatography or HPLC. Structural elucidation employs spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY, HMBC) to confirm the flavone backbone and glycosidic linkage.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).

- Polarimetry to confirm the β-D-glucopyranoside configuration via optical rotation.

In Daphne genkwa, this compound was identified alongside other flavones using these methods .

Q. What standard analytical methods ensure purity and stability of Apigenin 5-O-β-D-glucopyranoside in research settings?

Methodological Answer:

- HPLC with UV detection (λ = 260–340 nm) is standard for purity assessment, often using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid).

- Stability testing under varying pH, temperature, and light conditions via accelerated degradation studies.

- TLC with silica gel plates (e.g., chloroform:methanol:water ratios) for preliminary checks.

Safety protocols emphasize avoiding moisture and storing at -20°C .

Q. What safety protocols are recommended for handling Apigenin 5-O-β-D-glucopyranoside in laboratory settings?

Methodological Answer:

- Use nitrile gloves and lab coats to prevent skin contact.

- Avoid inhalation of dust via fume hoods during weighing.

- Store in airtight containers away from ignition sources (static electricity risks noted in safety sheets) .

Advanced Research Questions

Q. How do computational docking studies explain the reduced binding affinity of Apigenin 5-O-β-D-glucopyranoside compared to its aglycone?

Methodological Answer: Molecular dynamics simulations (e.g., AutoDock Vina) reveal:

- The glucopyranoside moiety increases steric hindrance, reducing van der Waals (ΔEvdW = -0.40 kJ/mol vs. -35.52 kJ/mol for apigenin) and electrostatic interactions (ΔEEEL = +0.09 kJ/mol vs. -23.39 kJ/mol).

- Polar solvation energy (ΔGPB = +0.29 kJ/mol) counteracts binding, unlike the aglycone’s favorable ΔGPB (+32.49 kJ/mol).

This explains weaker target binding despite glycosylation enhancing solubility .

Q. Why does Apigenin 5-O-β-D-glucopyranoside lack anti-complement activity despite structural similarity to active compounds?

Methodological Answer:

- Bioactivity assays (e.g., classical complement pathway inhibition) show IC50 > 100 µM, unlike daphnoretin (IC50 = 11.4 µM).

- Glycosylation may block key hydroxyl groups critical for target interaction (e.g., C7-OH in apigenin 7-O-glucuronide is essential for activity).

- SAR studies suggest bulky sugar groups disrupt planar flavonoid structure, reducing membrane permeability .

Q. How can stable isotope labeling (e.g., <sup>18</sup>O2) track the biosynthetic incorporation of oxygen atoms in Apigenin 5-O-β-D-glucopyranoside?

Methodological Answer:

Q. What strategies resolve contradictions between in silico binding predictions and in vitro bioactivity data?

Methodological Answer:

- Binding entropy correction : Computational models often underestimate entropic penalties from glycosylation-induced conformational rigidity.

- Solvent effects : Explicit water models in MD simulations improve ΔGbinding accuracy.

- Experimental validation : Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff) to reconcile discrepancies .

Q. How does glycosylation alter metabolite profiling compared to apigenin in pathway-specific metabolomics?

Methodological Answer:

- Untargeted metabolomics (UHPLC-QTOF-MS) identifies glucoside-specific adducts (e.g., [M+Na]<sup>+</sup> at m/z 579.15).

- MS/MS libraries differentiate isomeric glycosides (e.g., 5-O- vs. 7-O-glucosides) via diagnostic fragments (e.g., loss of 162 Da for hexose).

- Stable isotope tracing (<sup>13</sup>C-glucose) maps glycosylation kinetics in biosynthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.